METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aromatic substituents: This is achieved through electrophilic aromatic substitution reactions.
Functional group modifications: Various functional groups are introduced or modified using reagents such as methyl iodide, phenyl lithium, and others.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **METHYL (2E)-2-[4-(ACETYLOXY)-3-ETHOXYBENZYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific structural features and the resulting biological activities. Its combination of aromatic rings and functional groups provides a unique scaffold for interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H28N2O5S |
---|---|
Molecular Weight |
540.6g/mol |
IUPAC Name |
methyl (2E)-2-[[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H28N2O5S/c1-19-10-8-9-13-24(19)38-18-23-16-21(14-15-25(23)36-3)17-26-29(34)33-28(22-11-6-5-7-12-22)27(30(35)37-4)20(2)32-31(33)39-26/h5-17,28H,18H2,1-4H3/b26-17+ |
InChI Key |
HVKZORNFYNNDML-YZSQISJMSA-N |
SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CC=C5)OC |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CC=C5)OC |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.